![molecular formula C23H20N4S B2670568 2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine CAS No. 444151-85-3](/img/structure/B2670568.png)
2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine” is a complex organic molecule that contains several heterocyclic rings, including a pyrrole, a thiophene, and a pyrazolopyrimidine . These types of compounds are often studied for their potential biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. Pyrrole rings, for example, can undergo electrophilic substitution reactions . Additionally, the pyrazolopyrimidine ring might be involved in reactions with nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups could make it soluble in polar solvents .Scientific Research Applications
Synthesis and Characterization
- Researchers have developed methods for synthesizing pyrazolo[1,5-a]pyrimidine and related heterocyclic compounds through regioselective synthesis and microwave irradiation. These methods offer efficient pathways for generating compounds with potential biological activities, including antimicrobial and anticancer properties. The synthesis involves cyclocondensation reactions and the use of various reagents to introduce different substituents, enhancing the compound's utility in further biological evaluations (Salem et al., 2015).
Biological Activities
- Some derivatives of pyrazolo[1,5-a]pyrimidine exhibit significant biological activities. For example, studies have shown that these compounds can possess antimicrobial activities against various microorganisms, suggesting their potential as leads for developing new antimicrobial agents. The variation in the substituents attached to the pyrazolo[1,5-a]pyrimidine core can influence their biological activity, highlighting the importance of structural modifications in drug discovery (Bondock et al., 2008).
Potential Applications in Cancer Research
- Pyrazolo[1,5-a]pyrimidine derivatives have also been explored for their anticancer activities. Specific substitutions on the pyrazolo[1,5-a]pyrimidine scaffold have led to compounds with promising in vitro anticancer activity against various cancer cell lines. This suggests that these compounds could serve as valuable scaffolds for the development of new anticancer therapies (Hassan et al., 2017).
Advancements in Synthetic Methodologies
- Advances in synthetic methodologies for constructing pyrazolo[1,5-a]pyrimidine derivatives include the development of green synthesis approaches and the exploration of multicomponent reactions. These methods not only improve the efficiency of synthesizing these compounds but also open new avenues for designing derivatives with enhanced biological activities (El Azab & Elkanzi, 2014).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-[3-(2,5-dimethylpyrrol-1-yl)thiophen-2-yl]-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4S/c1-15-4-8-18(9-5-15)20-10-12-24-22-14-19(25-27(20)22)23-21(11-13-28-23)26-16(2)6-7-17(26)3/h4-14H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYCLBAVPDWDPHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=NC3=CC(=NN23)C4=C(C=CS4)N5C(=CC=C5C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({[(4-Methylphenyl)carbamoyl]methyl}sulfanyl)benzoic acid](/img/structure/B2670486.png)
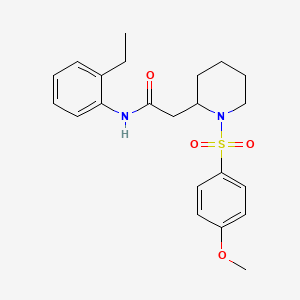

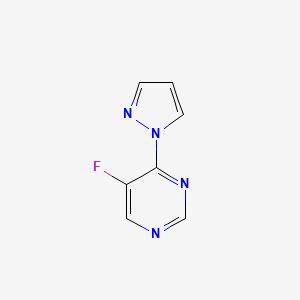
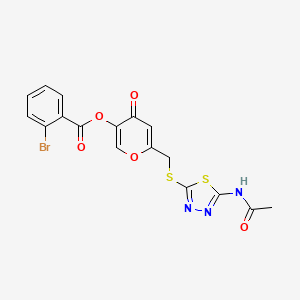
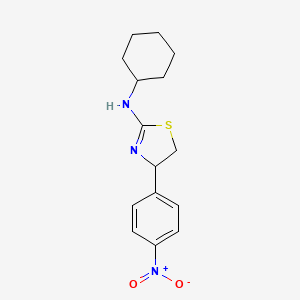
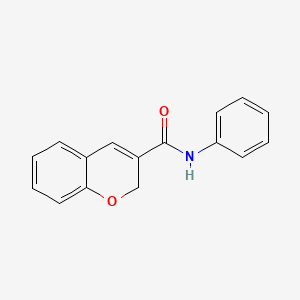
![Di-tert-butyl 9-hydroxy-3,7-diaza-bicyclo[3.3.1]nonane-3,7-dicarboxylate](/img/structure/B2670497.png)
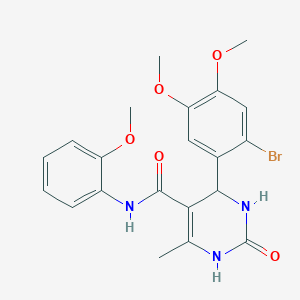
![2,3-Dihydroindole-2-one-3-spiro-2'-(7'-benzyl-6',8'-dioxo-5-methyl-3,7-diazabicyclo[3.3.0]octane)](/img/structure/B2670501.png)
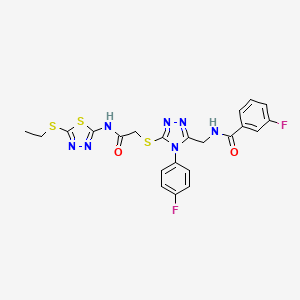
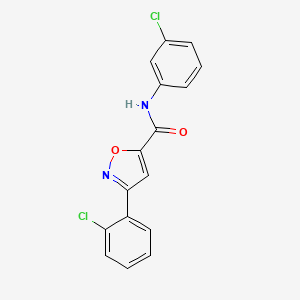
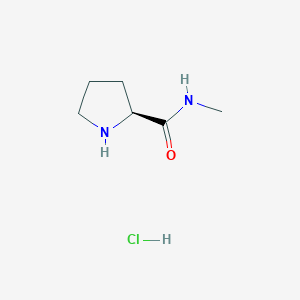
![2-[3-(3,4-Dimethoxyphenyl)-2-oxochromen-7-yl]oxyacetonitrile](/img/structure/B2670508.png)